Enantiomer-Specific Potency: (R)-CE3F4 Exhibits 10-Fold Greater Epac1 Inhibition Compared to (S)-CE3F4
(R)-CE3F4 demonstrates significantly enhanced Epac1 inhibitory potency relative to its enantiomer (S)-CE3F4 [1][2]. In in vitro GEF activity assays, (R)-CE3F4 inhibits Epac1 with an IC50 of 4.2–5.8 μM, whereas (S)-CE3F4 exhibits an IC50 of 56 μM, representing a 10-fold difference in potency [1].
| Evidence Dimension | Epac1 GEF inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 4.2 μM (or 5.8 μM depending on assay conditions) [1] |
| Comparator Or Baseline | (S)-CE3F4: IC50 = 56 μM [1] |
| Quantified Difference | (R)-CE3F4 is approximately 10-fold more potent than (S)-CE3F4 [1][2] |
| Conditions | In vitro Epac1 GEF activity assay using recombinant human Epac1 protein [1] |
Why This Matters
Selecting the (R)-enantiomer over the (S)-enantiomer or racemic mixture ensures maximal Epac1 inhibition at lower concentrations, minimizing off-target effects and conserving compound in resource-intensive experiments.
- [1] Courilleau D, Bouyssou P, Fischmeister R, Lezoualc'h F, Blondeau JP. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). Biochem Biophys Res Commun. 2013;440(3):443-8. doi: 10.1016/j.bbrc.2013.09.107. PMID: 24099776. View Source
- [2] Sigma-Aldrich. CE3F4. CAS No. 143703-25-7. Product Detail. View Source
